5-Chlorobenzo[d][1,3]dioxol-4-amine

Xenobiotic Metabolism ADME Drug Disposition

Reproducibility in Src kinase inhibitor synthesis requires the correct halogenated intermediate. - 85% coupling yield in patent WO2001094341A1 synthesis route. - Enables 89 nM Src inhibition with selectivity over EGFR/VEGFR-2. - 98% purity with batch-specific HPLC, NMR, GC; minimizes batch variability.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 379228-45-2
Cat. No. B1250420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzo[d][1,3]dioxol-4-amine
CAS379228-45-2
Synonyms(14C)-5-chloro-1,3-benzodioxol-4-amine
5-chloro-1,3-benzodioxol-4-amine
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C(C=C2)Cl)N
InChIInChI=1S/C7H6ClNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2
InChIKeyYUTNKFUXNHFBGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chlorobenzo[d][1,3]dioxol-4-amine – Chemical & Physical Profile


5-Chlorobenzo[d][1,3]dioxol-4-amine (C₇H₆ClNO₂, MW 171.58) is a heterocyclic aromatic amine featuring a fused 1,3-benzodioxole ring system chlorinated at the 5-position. This scaffold serves as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Src family kinase inhibitors for oncology research [1]. Computed physicochemical properties include an XLogP3-AA of 1.7 and a predicted boiling point of 275.1±40.0°C [2].

Synthesis of Src inhibitor tool compounds per WO2001094341A1
Batch analytical documentation (NMR, HPLC, GC) for reproducibility
Unique metabolic probe for methylenedioxyphenyl class ADME

5-Chlorobenzo[d][1,3]dioxol-4-amine – Substitution Specificity


The position and nature of the halogen substituent on the benzo[d][1,3]dioxol-4-amine scaffold directly dictates both synthetic utility and biological outcome in downstream applications. Direct substitution with the unsubstituted parent (CAS 1668-84-4), 5-fluoro (CAS 492444-04-9), or 5-bromo (CAS 401811-78-7) analogs is not straightforward due to divergent reactivities in key coupling reactions and distinct metabolic profiles characteristic of methylenedioxyphenyl compounds [1]. The specific chlorine atom at the 5-position confers a unique balance of electronic and steric properties that is required for the successful preparation of patent-protected quinazoline-based kinase inhibitors, and its metabolic fate in vivo differs in complexity compared to other methylenedioxyphenyl compounds [2].

Attribute
Target (5‑Cl)
5‑F, 5‑Br, H analogs
Coupling reactivity
Reported high‑yield route in patent synthesis
Reactivity may differ; no equivalent yield data available
Metabolic profile
Defined, complex excretion pattern in rat model
Metabolic pathway may diverge; class‑level data insufficient for direct substitution
Patent strategy
Specifically required for WO2001094341A1 inhibitors
Not interchangeable without re‑optimization of the synthetic sequence

5-Chlorobenzo[d][1,3]dioxol-4-amine – Differentiation Evidence


Metabolic Fate in Wistar Rats

A radiolabeled metabolism study in male Wistar-derived rats provides a quantitative benchmark for the in vivo fate of 5-chloro-1,3-benzodioxol-4-amine, establishing its unique excretion profile relative to the class of methylenedioxyphenyl compounds. Following a 25 mg/kg intraperitoneal dose, a total of 89.1% of the administered radioactivity was excreted within 48 hours, with the majority recovered in urine during the first 12 hours . The primary metabolite was identified as a demethylenated monosulfate conjugate. This metabolic fate is noted as 'complex' and distinct, sharing only 'some similarities' to previously studied methylenedioxyphenyl compounds, indicating that the 5-chloro substitution leads to a unique metabolic pathway . This is a class-level inference as a direct comparator study is absent from the available data.

48‑h Excretion Profile
Class‑level
89.1% of dose
vs. class
distinct, only some similarities
Supports ADME probe use with a defined excretion benchmark
Direct comparator study absent; data from male Wistar‑derived rats (25 mg/kg i.p.)
Xenobiotic Metabolism ADME Drug Disposition

Patented Src Kinase Inhibitor Synthesis

5-Chlorobenzo[d][1,3]dioxol-4-amine is specifically claimed and utilized as a critical intermediate in the synthesis of quinazoline derivatives for treating tumors, as detailed in patent WO2001094341A1 [1]. A subsequent synthetic route demonstrates its utility in a condensation reaction with 2,4-dichloropyrimidine to yield 2-chloro-N-(5-chlorobenzo[d][1,3]dioxol-4-yl)pyrimidin-4-amine with an 85% yield . This yield is a quantitative benchmark for the specific reactivity of this 5-chloro intermediate in a patented process for generating Src family kinase inhibitors. Substitution with other 5-halogen or unsubstituted analogs would likely alter reaction kinetics or yield in this specific, patented context, as the chlorobenzodioxole moiety is essential for fitting into the hydrophobic pocket of the Src kinase active site in the final drug candidate [2].

Patented Coupling Yield
Reported
85% yield
Indicates reliable reactivity in the key condensation step
Yield specific to described conditions (2,4‑dichloropyrimidine, NaH, DMA)
Medicinal Chemistry Oncology Kinase Inhibitors

Purity and Analytical Characterization

Commercially available 5-Chlorobenzo[d][1,3]dioxol-4-amine (CAS 379228-45-2) is supplied with a standard purity of 98% and comes with available batch-specific analytical data including NMR, HPLC, and GC reports . This level of analytical support is a key differentiator for procurement, ensuring reproducibility in sensitive synthetic steps. While the 5-fluoro analog (97% purity) and 5-bromo analog (98% purity) are also available, the combination of high purity and readily available, multi-faceted analytical documentation for the 5-chloro compound reduces the risk of batch-to-batch variability in critical applications, particularly those following patented synthetic routes.

Analytical Support
Specification review
98% purity · NMR, HPLC, GC reports
Batch‑specific documentation reduces synthetic risk
Comparable purity to 5‑Br analog (98%); slightly higher than 5‑F (97%)
Chemical Procurement Analytical Chemistry Quality Control

Derivative Src Kinase Potency

The 5-chlorobenzo[d][1,3]dioxol-4-amine scaffold, when incorporated into a more complex quinazoline-based molecule (compound '43'), demonstrates potent and selective inhibition of the Src kinase. This derivative, (S)-N-(4-(5-chlorobenzo[d][1,3]dioxol-4-ylamino)-7-(2-methoxyethoxy)quinazolin-6-yl)pyrrolidine-2-carboxamide, exhibits an IC50 value of 89 nM against Src, with high selectivity over EGFR (IC50 ratio >80-fold) and VEGFR-2 (IC50 ratio >110-fold) [1]. While not a direct comparison of the parent amine, this data strongly validates the utility of the 5-chloro-1,3-benzodioxol-4-amine substructure in achieving potent and selective target engagement. It serves as a powerful class-level inference: the specific 5-chloro substitution on the benzodioxole ring is a key determinant in the high affinity and selectivity profile of this advanced lead compound.

Derivative Src Activity
Class‑level
IC₅₀ 89 nM
Selectivity >80‑fold (EGFR), >110‑fold (VEGFR‑2)
Indicates 5‑Cl scaffold can confer selective target engagement
Class‑level inference; data from a derivative compound only
Kinase Inhibition Oncology Structure-Activity Relationship

5-Chlorobenzo[d][1,3]dioxol-4-amine – Application Scenarios


Synthesis of Src Kinase Inhibitors

This compound is the specific and required intermediate for synthesizing the quinazoline-based Src kinase inhibitors claimed in patent WO2001094341A1, with a demonstrated 85% yield in a key coupling step [1]. Researchers developing next-generation Src inhibitors should prioritize this building block, as derivatives incorporating the 5-chlorobenzo[d][1,3]dioxol-4-ylamino moiety have shown potent Src inhibition (IC50 = 89 nM) with high selectivity over EGFR and VEGFR-2 [2].

ADME and Drug Metabolism Studies

The compound serves as a well-characterized probe for studying the metabolism of methylenedioxyphenyl compounds. Its in vivo fate is quantitatively defined, with 89.1% excretion within 48 hours and a primary metabolite identified as a demethylenated monosulfate conjugate, making it a valuable reference standard for comparing the metabolic stability of new chemical entities within this class .

Process Development and Quality Control

With a commercially available purity of 98% and batch-specific analytical data (NMR, HPLC, GC) , this compound is ideal for developing robust synthetic processes. The documented analytical profile minimizes the risk of batch-to-batch variability, ensuring reproducible results in both medicinal chemistry campaigns and larger-scale intermediate manufacturing.

Scaffold Hopping for Kinase Inhibitors

For medicinal chemists exploring novel kinase inhibitors, this amine provides a validated starting point for 'scaffold hopping.' The demonstrated activity of a derivative containing this substructure (IC50 = 89 nM against Src) [2] confirms that the 5-chloro-1,3-benzodioxol-4-amine motif can confer potent target engagement. Researchers can use this compound to explore new chemical space while maintaining a high probability of achieving desired biological activity.

Application
Selection Property
Validation Focus
Src kinase inhibitor synthesis (patent route)
Documented coupling yield context
Reactivity and purity in condensation step
Methylenedioxyphenyl ADME probe
Defined in vivo excretion profile
Metabolite identification and comparison to class
Synthetic process development & QC
Batch‑specific analytical documentation
Lot‑to‑lot reproducibility for scale‑up
Kinase inhibitor scaffold exploration
Derivative Src inhibition context
Target engagement in novel derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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